molecular formula C35H40N4O6 B186157 3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin CAS No. 148471-91-4

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin

Cat. No. B186157
M. Wt: 612.7 g/mol
InChI Key: NDYWLKUTUDKOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin (3HEDP) is a type of porphyrin compound that is of particular interest to the scientific community due to its unique structure and potential applications in research. Porphyrins are macrocyclic compounds consisting of four pyrrole rings connected by methine bridges, and they are essential components of many biological molecules, such as heme proteins and chlorophyll. 3HEDP is a synthetic porphyrin derivative that can be used as a model compound for studying the properties of natural porphyrins. It is also used in various research applications, such as photodynamic therapy and drug delivery.

Scientific Research Applications

Analytical Method Development

  • High-Performance Liquid Chromatography (HPLC) Method for MHD and DMD : An HPLC method with fluorescence detection was developed for the simultaneous determination of 3(or 8)-(1-methoxyethyl)-8(or 3)-(1-hydroxyethyl)-deuteroporphyrin IX (MHD) and 3,8-di-(1-methoxyethyl)-deuteroporphyrin IX (DMD) in dog plasma. The method proved to be rapid, reproducible, and suitable for pharmacokinetic studies in dogs, employing a Diamonsil C18 column and a simple extraction step with ethyl acetate before chromatography (Li et al., 2006).

Synthesis and Chemical Modification

  • Synthesis of Derivatives : Deuteroporphyrin derivatives were synthesized through various chemical reactions, including HBr-H3CCOOH addition reaction, OH-nucleophilic substitution reaction, and anhydrous hydrogen chloride catalyzed esterification. The process aimed at producing 3,8-Bisacetyl Deuteroporphyrin Dimethyl Ester with optimized reaction conditions and cost-effective oxidants (Liu Zuliang, 2011).

Pharmacokinetics and Tissue Distribution

  • Pharmacokinetic Profiles of MHD and DMD : A study on deuxemether, mainly composed of MHD and DMD, provided insight into its pharmacokinetic characteristics, tissue distribution, plasma protein binding, excretion properties, and the role of multidrug resistance-associated proteins in its hepatobiliary elimination. This comprehensive pharmacokinetic characterization assists in clinical regiment design for treatments involving these compounds (Wang et al., 2008).

Novel Compound Synthesis

  • Synthesis of Natural Porphyrin Derivatives : Innovative natural porphyrin derivatives were synthesized, including cobalt (II) deuteroporphyrin with functional groups that enabled stable immobilization on gold electrodes, showing catalytic activity and stability, potentially useful in electrochemical applications (Ol’shevskaya et al., 2001).

Application in Photodynamic Therapy

  • Hemoporfin in Photodynamic Therapy (PDT) : Hemoporfin, a derivative of deuteroporphyrin, has been extensively studied and applied in PDT, especially in China. It's recognized for its stable structure, high singlet oxygen yield, high photoactivity, low dark toxicity, and fast clearance rate, making it a promising agent in treating malignant tumors (Pu et al., 2012).

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8-(1-hydroxyethyl)-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,38-40H,8-11H2,1-7H3,(H,41,42)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYWLKUTUDKOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin

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